4,5-Diphenylimidazo[1,5-b]pyridazin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diphenylimidazo[1,5-b]pyridazin-7-amine is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities. This compound is part of the imidazopyridazine family, which is known for its potential therapeutic applications, including anticancer, anticonvulsant, and antimalarial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenylimidazo[1,5-b]pyridazin-7-amine typically involves the condensation of 4-phenylimidazole-1,2-diamine with 1-aryl-3-(dimethylamino)-2-propen-1-ones. This reaction leads to the formation of the desired compound, which can further react at the exocyclic amino group with various reagents such as acetic anhydride, phenyl isocyanate, and para-tolualdehyde .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned condensation reactions. The scalability of these reactions depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Diphenylimidazo[1,5-b]pyridazin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the exocyclic amino group.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, phenyl isocyanate, and para-tolualdehyde. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with acetic anhydride can lead to acetylated derivatives, while reactions with phenyl isocyanate can produce urea derivatives .
Scientific Research Applications
4,5-Diphenylimidazo[1,5-b]pyridazin-7-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Diphenylimidazo[1,5-b]pyridazin-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological pathways, including those involved in cell proliferation and apoptosis. Its anticancer activity, for example, is attributed to its ability to inhibit specific enzymes and signaling pathways that are crucial for cancer cell survival .
Comparison with Similar Compounds
4,5-Diphenylimidazo[1,5-b]pyridazin-7-amine can be compared with other similar compounds, such as:
Imidazo[1,2-b]pyridazine: Known for its biological activity, including anticancer and antimalarial properties.
Imidazo[4,5-b]pyridine: Exhibits antimicrobial and anticancer activities.
Imidazo[4,5-c]pyridine: Known for its potential as a therapeutic agent in various diseases.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H14N4 |
---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
4,5-diphenylimidazo[1,5-b]pyridazin-7-amine |
InChI |
InChI=1S/C18H14N4/c19-18-21-16(14-9-5-2-6-10-14)17-15(11-12-20-22(17)18)13-7-3-1-4-8-13/h1-12H,(H2,19,21) |
InChI Key |
QCPRGQDGWBAJND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NN3C2=C(N=C3N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.